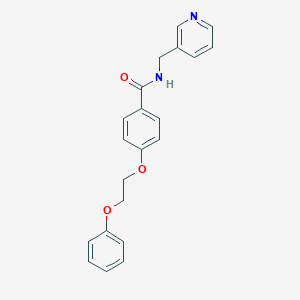

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the hypothalamus, and it plays a critical role in regulating sleep-wake cycles, appetite, and energy expenditure. BRL-15572 has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including insomnia, obesity, and addiction.

Wirkmechanismus

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which means that it binds to the receptor and prevents its activation by the endogenous ligand, orexin-A. Orexin-A is a neuropeptide that is synthesized in the hypothalamus and plays a critical role in regulating wakefulness and arousal. By blocking the activation of orexin-1 receptor, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide reduces the activity of the orexin system and promotes sleep.

Biochemical and Physiological Effects:

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects in animal models. For instance, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been shown to increase slow-wave sleep and decrease wakefulness in rats. Moreover, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce food intake and body weight in obese rats. These effects are consistent with the role of orexin-1 receptor in regulating sleep-wake cycles and appetite.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the orexin-1 receptor, which means that it can be used to specifically target this receptor without affecting other receptors. Another advantage is that 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied in animal models, and its effects on sleep-wake cycles and appetite are well-established. However, one limitation is that 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for research on 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of orexin-1 receptor antagonists in treating insomnia, obesity, and addiction in humans. Another direction is to study the effects of orexin-1 receptor antagonism on other physiological and pathological processes, such as pain, stress, and mood disorders. Moreover, future research could focus on developing more potent and selective orexin-1 receptor antagonists with improved pharmacokinetic properties and safety profiles.

Synthesemethoden

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-phenoxyethanol with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently acylated with 4-bromobenzoyl chloride to form the final product, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been widely used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological processes. For instance, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been used to study the effects of orexin-1 receptor antagonism on sleep-wake cycles, appetite, and energy expenditure in animal models. Moreover, 4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been used to investigate the potential therapeutic applications of orexin-1 receptor antagonists in treating insomnia, obesity, and addiction.

Eigenschaften

Produktname |

4-(2-phenoxyethoxy)-N-(3-pyridinylmethyl)benzamide |

|---|---|

Molekularformel |

C21H20N2O3 |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

4-(2-phenoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C21H20N2O3/c24-21(23-16-17-5-4-12-22-15-17)18-8-10-20(11-9-18)26-14-13-25-19-6-2-1-3-7-19/h1-12,15H,13-14,16H2,(H,23,24) |

InChI-Schlüssel |

GWWHIHHTHQBJTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268826.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268828.png)

![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268829.png)

![2-fluoro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268830.png)

![N-butyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268833.png)

![5-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B268837.png)

![3-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268839.png)

![3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268841.png)

![N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268844.png)

![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)

![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)

![N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268848.png)

![2-fluoro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268849.png)

![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)